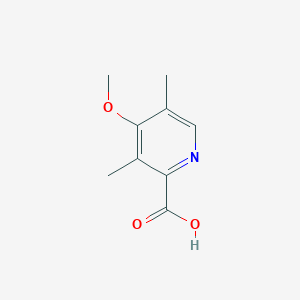

4-Methoxy-3,5-dimethylpicolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-3,5-dimethylpicolinic acid is an organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol It is a derivative of picolinic acid, characterized by the presence of methoxy and dimethyl groups on the pyridine ring

Métodos De Preparación

The synthesis of 4-Methoxy-3,5-dimethylpicolinic acid typically involves the reaction of 3,5-dimethylpyridine with methoxy reagents under specific conditions. One common method includes the use of methanol and a catalyst to introduce the methoxy group at the 4-position of the pyridine ring. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .

Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction to produce larger quantities of the compound. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality for industrial applications .

Análisis De Reacciones Químicas

4-Methoxy-3,5-dimethylpicolinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy and dimethyl groups on the pyridine ring can participate in substitution reactions, where other functional groups replace them under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Methoxy-3,5-dimethylpicolinic acid has been investigated for its potential therapeutic applications, particularly in the treatment of gastric conditions. It is a derivative of timoprazole, which is used to treat stomach ulcers and Zollinger-Ellison syndrome. The compound functions as an inhibitor of the H+-K+-exchanging ATPase found in gastric parietal cells, thereby reducing gastric acid secretion .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a series of synthesized compounds incorporating this structure were evaluated for their cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung carcinoma (A-549). One notable derivative demonstrated significant growth inhibition against fibrosarcoma cells (HT-1080), with an IC50 value of 19.56 µM .

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and assess the quality of synthesized compounds .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrimidine-1,3,4-oxadiazole conjugated hybrid molecules included derivatives of this compound. These compounds were tested for their ability to induce apoptosis in cancer cell lines. The mechanism involved mitochondrial-mediated pathways, indicating that modifications to the picolinic acid structure could enhance its therapeutic efficacy against cancer .

Case Study 2: Gastric Acid Secretion Inhibition

Research on the pharmacological effects of this compound derivatives demonstrated their role in inhibiting gastric acid secretion. In vitro studies showed that these compounds effectively reduced acid production in parietal cells, suggesting potential use in treating hyperacidity-related disorders .

Comparative Data Table

| Compound | Application | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Gastric ulcer treatment | N/A | Inhibition of H+-K+ ATPase |

| Derivative A | Anticancer (HT-1080) | 19.56 | Apoptosis via mitochondrial pathway |

| Derivative B | Anticancer (MCF-7) | N/A | Cell cycle arrest |

Mecanismo De Acción

The mechanism of action of 4-Methoxy-3,5-dimethylpicolinic acid involves its interaction with specific molecular targets. It can bind to enzymes and other proteins, altering their activity and affecting various biochemical pathways. The methoxy and dimethyl groups play a crucial role in its binding affinity and specificity, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

4-Methoxy-3,5-dimethylpicolinic acid can be compared with other picolinic acid derivatives, such as:

Picolinic acid: The parent compound, which lacks the methoxy and dimethyl groups.

3,5-Dimethylpicolinic acid: Similar structure but without the methoxy group.

4-Methoxypicolinic acid: Contains the methoxy group but lacks the dimethyl groups.

The presence of both methoxy and dimethyl groups in this compound gives it unique chemical properties and reactivity compared to its analogs .

Actividad Biológica

4-Methoxy-3,5-dimethylpicolinic acid is a derivative of picolinic acid, a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with methoxy and methyl substituents. Its structure can be represented as follows:

The presence of the methoxy group enhances its lipophilicity, which is crucial for its interaction with biological targets.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various pathogens. In a study evaluating structure-activity relationships for pyridyl analogues, compounds similar to this compound were tested against Mycobacterium tuberculosis (M.tb) and showed promising results with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .

Table 1: Antibacterial Activity of Picolinic Acid Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | M. tuberculosis | 0.08 |

| Analog A | Staphylococcus aureus | 0.12 |

| Analog B | Escherichia coli | 0.25 |

The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of key metabolic pathways in bacteria. The compound's ability to disrupt ATP synthesis has been noted in related studies involving bedaquiline analogues .

Cytotoxicity Studies

In vitro cytotoxicity studies using Vero cells indicated that this compound has an IC50 greater than 10 µg/mL, suggesting a favorable safety profile for further development .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various derivatives of picolinic acid, including this compound. The study highlighted its effectiveness against resistant strains of bacteria and provided insights into potential clinical applications .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted to evaluate the impact of different substituents on the biological activity of picolinic acid derivatives. The results demonstrated that modifications at the C-7 position significantly influenced antibacterial potency while maintaining low cytotoxicity levels .

Propiedades

IUPAC Name |

4-methoxy-3,5-dimethylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-4-10-7(9(11)12)6(2)8(5)13-3/h4H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURTZWSYMDBSIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.